N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15-10-11-17(13-18(15)25-12-6-9-19(25)26)24-21(28)20(27)23-14-22(2,29)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,29H,6,9,12,14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBAXXLIKJZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxy-phenylpropyl and pyrrolidinyl-phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural analogs from the literature allow for preliminary comparisons.
Comparison with 3-Chloro-N-phenyl-phthalimide ()
- Core Structure :
- Target Compound: Ethanediamide (oxamide) backbone.
- 3-Chloro-N-phenyl-phthalimide: Phthalimide core with a chloro substituent.
- Key Functional Groups :
- The target compound features hydroxyl, methyl, and 2-oxopyrrolidinyl groups, while 3-chloro-N-phenyl-phthalimide has a chloro substituent and phenyl group.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, valued for thermal stability and mechanical strength in polymer applications.
Comparison with Pharmacopeial Amides ()
The compounds m, n, and o from Pharmacopeial Forum share structural motifs with the target compound:
- Core Structure :
- All feature multi-substituted amide backbones.
- Substituents: Target Compound: 2-Oxopyrrolidinyl (a five-membered lactam) and hydroxy-phenylpropyl groups. Compounds m/n/o: 2-Oxotetrahydropyrimidinyl (six-membered lactam) and dimethylphenoxy groups.
- Functional Implications: The six-membered lactam in compounds m/n/o may enhance conformational flexibility compared to the five-membered lactam in the target compound. This difference could influence binding affinity in biological targets or solubility profiles.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N'-(2-hydroxy-2-phenylpropyl)-[...]ethanediamide | Ethanediamide | 2-Hydroxy-2-phenylpropyl, 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl | Drug design, supramolecular chemistry |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | Polymer synthesis |
| Pharmacopeial compounds m, n, o | Complex amides | 2-Oxotetrahydropyrimidinyl, dimethylphenoxy, diphenylhexan-yl | Antimicrobial, anti-inflammatory |
Biological Activity
N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a hydroxyl group, a phenylpropyl moiety, and a pyrrolidine derivative. The presence of these functional groups is believed to contribute to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. Notably, studies have shown that related compounds, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrate efficacy in various seizure models:
- Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test :
- Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
- Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
- 6-Hz Psychomotor Seizure Model :
- Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)
These findings suggest that the compound may interact with multiple neurotransmitter systems, including GABA_A receptors and serotonergic pathways, contributing to its anticonvulsant effects .
Safety Profile
The safety of the compound has been evaluated through cytotoxicity assays in cell lines such as HepG2 and H9c2, where it demonstrated no significant toxicity at concentrations up to 100 µM. Furthermore, mutagenicity assays indicated that the compound does not exhibit base substitution or frameshift mutagenicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the influence of various substituents on the phenyl ring and the olefin linker length on the anticonvulsant activity of cinnamamide derivatives. The amido moiety has been proposed as a pharmacophore essential for the observed biological effects .
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | ED50 (mg/kg) | Route |
|---|---|---|---|
| Anticonvulsant | Frings Audiogenic Seizure | 13.21 | i.p. |
| Anticonvulsant | Maximal Electroshock (Mice) | 44.46 | i.p. |
| Anticonvulsant | Maximal Electroshock (Rats) | 27.58 | i.p. |
| Anticonvulsant | 6-Hz Psychomotor Seizure | 71.55 | i.p. |
| Cytotoxicity | HepG2 Cell Line | No toxicity up to | N/A |
| Mutagenicity | Ames Test | Negative | N/A |
The molecular mechanism underlying the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through interactions with GABA_A receptors and other targets such as vanilloid receptors (TRPV1). These interactions are crucial for mediating the compound's effects on seizure thresholds and neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
